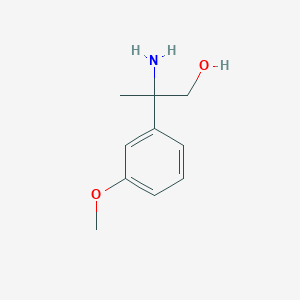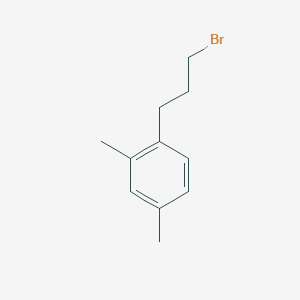
1-(3-Bromopropyl)-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2,4-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 2,4-dimethylbenzene followed by the introduction of a propyl group. The typical synthetic route involves:
Bromination: 2,4-dimethylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the benzylic position.
Alkylation: The brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to introduce the 3-bromopropyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products:
Nucleophilic Substitution: Corresponding substituted products (e.g., alcohols, amines).
Oxidation: Alcohols, carboxylic acids.
Reduction: Dehalogenated hydrocarbons.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2,4-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)benzene: Lacks the methyl groups at the 2 and 4 positions, resulting in different reactivity and properties.
2,4-Dimethylbenzyl bromide: Similar structure but lacks the propyl group, leading to different applications and reactivity.
1-Bromo-3-phenylpropane: Similar structure but with a phenyl group instead of the dimethylbenzene moiety.
Uniqueness: 1-(3-Bromopropyl)-2,4-dimethylbenzene is unique due to the presence of both the 3-bromopropyl group and the 2,4-dimethyl substitutions on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C11H15Br |
|---|---|
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
PDLBESALMZGKQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)

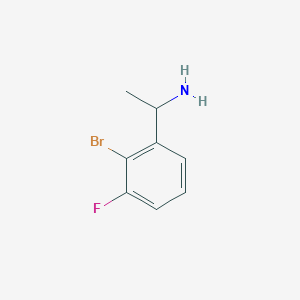
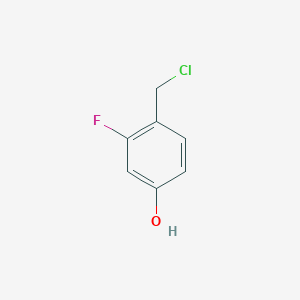
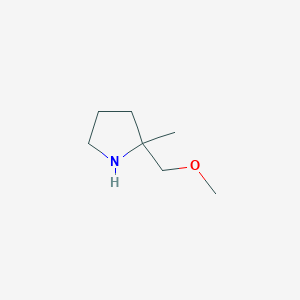
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
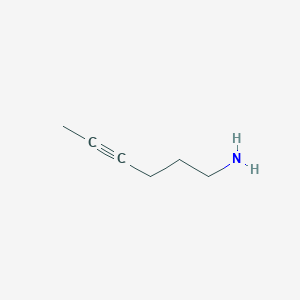
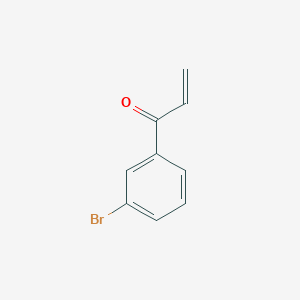

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
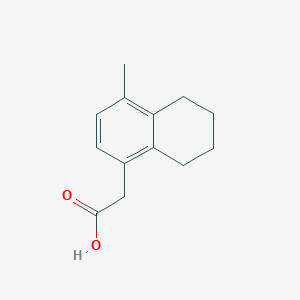
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
